molecular formula C19H25N3O5 B2714514 N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-21-0

N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2714514
CAS RN: 898462-21-0
M. Wt: 375.425
InChI Key: KHEFBISEVSETSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N3O5 and its molecular weight is 375.425. The purity is usually 95%.
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Scientific Research Applications

Diuretic Properties

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with structural similarities to N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, has shown strong diuretic properties. This suggests potential use in new hypertension remedies. Two polymorphic modifications of this compound have been identified, demonstrating different crystal packing and molecular organization levels, which could influence its biological activity (Shishkina et al., 2018).

Antiplasmodial and Antifungal Activity

Synthetic routes to functionalized aminoquinolines, including structures similar to N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, have been explored. These compounds have shown moderate micromolar potency against a chloroquine-sensitive strain of the malaria parasite Plasmodium falciparum, and some also demonstrated activity against a chloroquine-resistant strain. Additionally, certain compounds exhibited antifungal properties against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Fluorescent Chemosensor for Zn(2+)

A fluorescent sensor with a quinoline group, structurally related to N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, has been developed for Zn(2+) detection. This sensor shows high selectivity and sensitivity, with fluorescence enhancement in the presence of Zn(2+) in acetonitrile aqueous solution. It could potentially be used for tracking Zn(2+) in living cells and environmental samples (Li et al., 2014).

Fungicidal Activity

Derivatives of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (pyroquilon), structurally related to the compound , have been synthesized with potential fungicidal activity. These compounds could be significant for agricultural applications, particularly in controlling fungal diseases in crops (Kappe & Kappe, 2009).

Imaging GABAA- and GABAB-benzodiazepine Receptors

Compounds structurally related to N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide have been developed as radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors. These could potentially be used in PET imaging for neurological and psychiatric disorders (Moran et al., 2012).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-3-26-16(27-4-2)11-20-18(24)19(25)21-14-9-12-5-6-15(23)22-8-7-13(10-14)17(12)22/h9-10,16H,3-8,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEFBISEVSETSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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